Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo heptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . The reaction yields the desired compound with a good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety protocols for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom and the azabicyclo heptane core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: Another bicyclic compound with similar structural features.
Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic core but differ in functional groups and substitutions.
Uniqueness
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H12FNO2 |
---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H12FNO2/c1-12-6(11)7-2-8(9,3-7)5-10-4-7/h10H,2-5H2,1H3 |
InChI Key |
IZVZNGWJIJQYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)F |
Origin of Product |
United States |
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